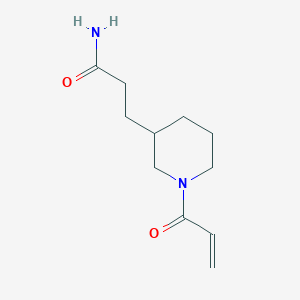
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as PEP and is used in scientific research for various purposes. PEP has shown promising results in the field of medicinal chemistry, and its synthesis and mechanism of action have been studied extensively.
作用机制
PEP exerts its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It acts as a positive allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing. PEP also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
PEP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. PEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
PEP has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects have been well characterized. However, PEP has some limitations as well. It has a short half-life and is rapidly metabolized in the body, which can limit its therapeutic potential. Additionally, PEP has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on PEP. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. PEP has been shown to have neuroprotective effects and may help to prevent the loss of neurons in these conditions. Additionally, PEP may have potential applications in the treatment of addiction and mood disorders, as it modulates the activity of dopamine and serotonin in the brain. Further research is needed to fully understand the potential therapeutic applications of PEP and to establish its safety and efficacy in humans.
In conclusion, PEP is a promising compound that has shown potential for various therapeutic applications. Its synthesis and mechanism of action have been well characterized, and it has been extensively studied in scientific research. While PEP has some limitations, it has several advantages for lab experiments and has several potential future directions for research.
合成方法
PEP can be synthesized by reacting 3-piperidin-1-ylpropanoic acid with acryloyl chloride in the presence of a base. The reaction yields PEP as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
PEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. PEP has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
3-(1-prop-2-enoylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(15)13-7-3-4-9(8-13)5-6-10(12)14/h2,9H,1,3-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINDIDJGIVANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

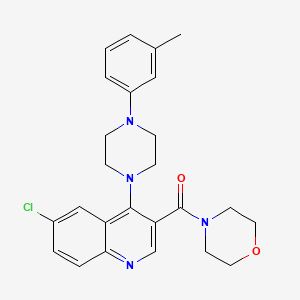
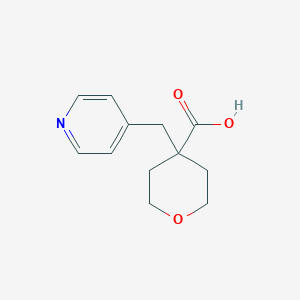
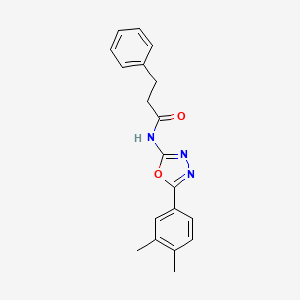
![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950078.png)
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)
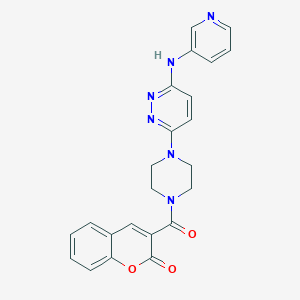


methanone](/img/structure/B2950085.png)
![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)


![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)